N-Acetyl-S-(4-nitrophenyl)-L-cysteine
N-Acetyl-S-(4-nitrophenyl)-L-cysteine
Used as a marker for low levels of exposure to benzene in industry.
Brand Name:
Vulcanchem
CAS No.:
91088-55-0
VCID:
VC20779107
InChI:
InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
SMILES:
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula:
C11H12N2O5S
Molecular Weight:
284.29 g/mol
N-Acetyl-S-(4-nitrophenyl)-L-cysteine
CAS No.: 91088-55-0
Cat. No.: VC20779107
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Used as a marker for low levels of exposure to benzene in industry. |
|---|---|
| CAS No. | 91088-55-0 |
| Molecular Formula | C11H12N2O5S |
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | LOBKSYPZBSVLLE-JTQLQIEISA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
| SMILES | CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
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